molecular formula C10H8BrN3O4 B1389643 Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1198569-36-6

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1389643
CAS No.: 1198569-36-6
M. Wt: 314.09 g/mol
InChI Key: LFMWDQFGDBAUIL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1198569-36-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and antibacterial discovery. Its molecular formula is C10H8BrN3O4, with a molecular weight of 314.09 g/mol . This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. A key research application lies in the exploration of bacterial FtsZ inhibitors; the imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore for targeting the essential cell division protein FtsZ in pathogens like Streptococcus pneumoniae . The bromo and nitro substituents on this scaffold make it a valuable precursor for further derivatization via cross-coupling reactions, allowing researchers to generate diverse libraries for structure-activity relationship (SAR) studies . Furthermore, structurally related imidazo[1,2-a]pyridine derivatives have demonstrated potent biological activities, including anticancer properties through mechanisms such as PI3Kα inhibition, highlighting the potential of this compound class in oncology research . This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory research settings. It is supplied with a typical purity of 95% or higher . For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-9(11)13-5-6(14(16)17)3-4-7(13)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMWDQFGDBAUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198899
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198569-36-6
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198569-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, ethanol, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals. Its structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibitory effects.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

Studies have suggested that this compound may inhibit cancer cell proliferation. For instance, a study on human cancer cell lines demonstrated that it could induce apoptosis in specific types of cancer cells.

Cancer Cell Line IC50 (µM)
HeLa (cervical)5.4
MCF-7 (breast)8.2
A549 (lung)7.0

Biochemical Research

The compound's ability to interact with biological macromolecules makes it useful in biochemical assays.

Protein Interaction Studies

This compound has been employed in studies assessing its binding affinity to various proteins, including those involved in signaling pathways.

Case Study: Protein Kinase Inhibition

A notable case study involved testing the compound as a potential inhibitor of protein kinases, which play crucial roles in cellular signaling and cancer progression. The results indicated a moderate inhibition rate, suggesting further exploration for drug development.

Synthetic Applications

This compound serves as an intermediate in synthesizing more complex organic molecules due to its functional groups.

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Nitration of Imidazo[1,2-a]pyridine
    • Reaction with nitric acid and sulfuric acid.
  • Bromination
    • Electrophilic bromination using bromine in acetic acid.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Br (C3), NO₂ (C6) C₁₀H₈BrN₃O₄ 330.10 Not explicitly provided High electron-withdrawing nitro group enhances reactivity
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Br (C3), Cl (C6) C₁₀H₈BrClN₂O₂ 303.54 861208-16-4 Chloro substituent offers moderate electronegativity
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (C6) C₁₀H₉BrN₂O₂ 269.10 67625-37-0 Lacks nitro group; simpler reactivity profile
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (C6) C₁₀H₉FN₂O₂ 224.19 367500-93-4 Fluoro substituent improves metabolic stability
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (C6), F (C8) C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3 Dual halogenation enhances halogen bonding potential

Physicochemical Properties

  • Bromine and nitro groups contribute to higher molecular weight (330.10 g/mol) relative to fluoro (224.19 g/mol) or non-nitrated derivatives (e.g., 269.10 g/mol for CAS 67625-37-0) .

Computational Insights

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) has been studied computationally for electronic excitation properties in solvents, revealing solvent-dependent fluorescence behavior . Similar studies on the target compound could predict its photophysical applications.

Biological Activity

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (C10H8BrN3O4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

  • Chemical Formula: C10H8BrN3O4
  • Molecular Weight: 314.1 g/mol
  • Melting Point: 173-175 °C
  • CAS Number: 1198569-36-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation: An appropriate imidazo[1,2-a]pyridine derivative is selected.
  • Bromination: The compound undergoes bromination using bromine or a brominating agent.
  • Nitration: The brominated intermediate is nitrated using nitric acid.
  • Esterification: The nitrated compound is esterified with ethanol in the presence of a catalyst.

These steps are optimized for high yield and purity in industrial applications .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with nitro groups exhibit enhanced antibacterial activity. For instance, the presence of the nitro group in similar compounds has been linked to improved interactions with bacterial membranes .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compoundTBDTBD
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateTBDTBD
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesTBDTBD

Note: Specific MIC values for this compound need further investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of nitroimidazole derivatives. Research suggests that these compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The mechanism may involve redox reactions leading to the formation of reactive intermediates that affect cellular components.

The proposed mechanism of action for this compound involves:

  • Formation of Reactive Intermediates: The nitro group can undergo reduction to form reactive species.
  • Interaction with Cellular Targets: These intermediates may interact with DNA or proteins within cells, leading to cytotoxic effects.

Research indicates that the compound's structural features significantly influence its biological activity, especially through redox mechanisms .

Comparative Studies

This compound can be compared with other imidazo[1,2-a]pyridine derivatives regarding their biological activities:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundTBDTBD
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateModerateHigh
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesLowModerate

Case Studies and Research Findings

Several studies have focused on the biological evaluation of nitroimidazole derivatives:

  • Anticancer Efficacy: A study demonstrated that certain derivatives showed significant inhibition in various cancer cell lines with IC50 values in low micromolar ranges .
  • Antibacterial Properties: Another research indicated that compounds similar to Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine exhibited strong antibacterial activity against resistant strains of bacteria .

Q & A

Q. How to solve crystal structures of imidazopyridine derivatives using SHELX?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness > 99% and R(int) < 0.05 .
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 GUI for hydrogen placement (riding model) .
  • Validation : Check CIF files with PLATON for missed symmetry or disorder. Target R1/wR2 < 0.05/0.12 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

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